molecular formula C15H12BrN3O4 B2786457 2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 303064-85-9

2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B2786457
CAS No.: 303064-85-9
M. Wt: 378.182
InChI Key: YEPXXGIBBZXUCN-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a Schiff base derivative synthesized via the condensation of 2-(4-bromophenoxy)acetohydrazide with 4-nitrobenzaldehyde. Its molecular formula is C₁₅H₁₁BrN₃O₄, featuring a bromophenoxy group at the acetohydrazide core and a 4-nitrobenzylidene substituent. The compound exhibits a planar geometry stabilized by intramolecular hydrogen bonding between the hydrazide NH and the nitro group, as inferred from related structures .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c16-12-3-7-14(8-4-12)23-10-15(20)18-17-9-11-1-5-13(6-2-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPXXGIBBZXUCN-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303064-85-9
Record name 2-(4-BROMOPHENOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a hydrazone derivative notable for its complex structure, which features both hydrazide and hydrazone functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of urease, an enzyme associated with various pathogenic bacteria.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H12BrN3O4C_{15}H_{12}BrN_{3}O_{4}, with a molecular weight of approximately 378.182 g/mol. The synthesis typically involves a condensation reaction between 2-(4-bromophenoxy)acetohydrazide and 4-nitrobenzaldehyde under acidic conditions, facilitating the formation of the hydrazone linkage through nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the aldehyde .

Urease Inhibition

Research indicates that compounds similar to this compound exhibit significant urease inhibitory activity. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the pathogenesis of certain infections. The inhibition of urease can lead to therapeutic applications against urease-producing bacteria.

  • IC50 Values : The compound has shown promising urease inhibitory activity with reported IC50 values in the range of 8.4 to 20.2 μM for structurally related compounds . This suggests that this compound may exhibit similar or enhanced activity.

Structure-Activity Relationship

The unique structural features of this compound contribute to its biological activities:

Compound Name Structural Features Biological Activity
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazideContains bromobenzylideneUrease inhibition
N'-(benzyloxy)-2-hydroxybenzylidene-acetohydrazideHydroxy group presentAntimicrobial activity
N'-(dimethylamino)-2-hydroxybenzylidene-acetohydrazideDimethylamino substitutionAntioxidant properties

The presence of both a bromophenoxy group and a nitro-substituted benzaldehyde may enhance its biological activities compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of hydrazone derivatives similar to this compound:

  • Urease Inhibition Study : A study on related compounds demonstrated strong urease inhibitory activities with IC50 values indicating potent activity against this enzyme. The structural analysis revealed that hydrogen bonding and π···π interactions stabilize these compounds, enhancing their biological efficacy .
  • Antiproliferative Activity : In vitro assessments have shown that certain hydrazones exhibit significant antiproliferative effects against various cancer cell lines, including lung, renal, and liver cancer cells. The highest activity was noted for derivatives with nitro substitutions, suggesting that modifications in substituents can significantly impact biological outcomes .
  • Toxicity Assessments : Toxicity evaluations using Danio rerio embryos indicated varying levels of cytotoxicity among different hydrazone derivatives, underscoring the importance of structural modifications in determining safety profiles .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amine group.
  • Reduction : Using reducing agents like hydrogen gas or sodium borohydride.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Medicine

Research indicates that 2-(4-Bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide may possess antimicrobial and anticancer properties . Studies have shown that compounds with similar structures exhibit significant biological activity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of hydrazone compounds exhibited strong inhibitory effects on certain enzymes related to cancer progression .
  • Another investigation highlighted the potential of nitro-containing compounds as anticancer agents due to their ability to interact with biological macromolecules .

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties, such as polymers or coatings. Its chemical structure allows for modifications that can enhance material performance in various applications, including:

  • Coatings : Enhancing durability and resistance to environmental factors.
  • Polymers : Developing materials with tailored mechanical and thermal properties.

Case Study 1: Anticancer Activity

A series of hydrazone derivatives were synthesized based on this compound. These derivatives were tested for their ability to inhibit alkaline phosphatase, an enzyme often overexpressed in cancer cells. One derivative showed an IC50 value of 10 nM, indicating potent activity against human alkaline phosphatase isoenzymes .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects of similar compounds revealed that they could inhibit the growth of various bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryIntermediate for complex organic synthesis ,
MedicineAntimicrobial and anticancer potential ,
Materials ScienceDevelopment of durable coatings and tailored polymers

Comparison with Similar Compounds

Schiff base acetohydrazides are a versatile class of compounds with diverse biological and chemical properties. Below is a comparative analysis of structurally analogous derivatives:

Key Observations :

  • 4-Nitrobenzylidene is a common electron-withdrawing group that stabilizes the Schiff base linkage and may enhance bioactivity through resonance effects .
  • Synthetic Yields : Yields vary significantly (65–85%) based on reaction conditions. For example, compound 21 achieved 85% yield under optimized reflux conditions with acetic acid catalysis , while BT15 yielded 65% under similar protocols .

Key Findings :

  • Antifungal Activity : The target compound demonstrated efficacy against azole-resistant C. albicans in a C. elegans model, comparable to phenylthiazole derivatives .
  • Enzyme Inhibition : Compound 2 showed potent urease inhibition (IC₅₀ = 12.5 µM), attributed to nitro group interactions with the enzyme’s active site .
  • Antitumor Potential: Thienopyrimidine derivatives like compound 21 exhibited strong cytotoxicity against HepG2 cells, likely due to thioether and nitro group synergy .
Physicochemical Properties
  • Solubility : Derivatives with 4-nitrobenzylidene generally exhibit lower aqueous solubility due to hydrophobicity, but this enhances lipid bilayer penetration .
  • Thermal Stability : Thermogravimetric analysis (TGA) of related compounds (e.g., evidence 5) shows decomposition temperatures >250°C, indicating robustness for pharmaceutical formulations .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(4-bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide?

  • Methodological Answer : The compound is synthesized via condensation of 4-bromophenoxy acetohydrazide with 4-nitrobenzaldehyde under reflux conditions. Key steps include:
  • Reagent Selection : Use ethanol or DMF as solvents to enhance reaction efficiency .
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts may accelerate imine bond formation .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
  • Yield Optimization : Reaction time (6–12 hrs) and temperature (70–80°C) must be tightly controlled to avoid side products like hydrolyzed hydrazides .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Multi-technique characterization is critical:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the nitrobenzylidene proton (δ 8.2–8.5 ppm) and acetohydrazide carbonyl (δ 165–170 ppm) .
  • FTIR : Validate the C=N stretch (1600–1620 cm⁻¹) and N–H bending (1550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions between hydrazide and nitro groups) .

Q. What in vitro biological screening protocols are recommended for initial activity assessment?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize inter-lab differences .
  • Compound Stability : Monitor degradation via HPLC (e.g., hydrolysis of the hydrazide group in aqueous media) .
  • Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies predict binding modes and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., nitro group’s electron-withdrawing effect) .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. How does substituent variation (e.g., bromo vs. nitro groups) influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic modifications reveal:
  • Electron-Withdrawing Groups : The nitro group enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction by 40% vs. chloro analogs) .
  • Bromophenoxy Moiety : Increases lipophilicity (logP ~3.5), enhancing membrane permeability in cellular assays .
  • Hydrazide Linker : Flexibility impacts binding; rigid analogs show lower entropy penalties during target engagement .

Q. What crystallographic insights explain its stability and reactivity?

  • Methodological Answer :
  • Hydrogen-Bonding Networks : Intramolecular N–H⋯O bonds (2.8–3.0 Å) stabilize the E-isomer conformation .
  • Packing Motifs : π-π stacking between nitrobenzylidene and bromophenyl groups contributes to crystalline stability .
  • Thermal Analysis : DSC reveals a melting point of 210–215°C, correlating with lattice energy calculations (~150 kJ/mol) .

Q. Which oxidative degradation pathways are most relevant for stability studies?

  • Methodological Answer :
  • Reagents : Exposure to H₂O₂ or KMnO₄ oxidizes the hydrazide to a carboxylic acid derivative .
  • Analytical Tools : Track degradation via LC-MS (e.g., m/z shift from 392.2 to 378.1) .
  • Kinetics : Pseudo-first-order rate constants (k ~0.05 h⁻¹) under accelerated conditions (40°C, 75% RH) .

Q. How can synergistic effects with clinical agents be systematically evaluated?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) with cisplatin in cancer models .
  • Mechanistic Studies : Transcriptomics (RNA-seq) identifies upregulated apoptosis pathways (e.g., caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.